N-(furan-2-ylmethyl)prop-2-yn-1-amine
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Overview
Description
N-(furan-2-ylmethyl)prop-2-yn-1-amine is an organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and cognitive enhancement. This compound is characterized by the presence of a furan ring, a prop-2-yn-1-amine moiety, and a methylene bridge connecting these two functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the following steps:
Starting Materials: Furan-2-carbaldehyde and propargylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic attack on the aldehyde.
Procedure: The furan-2-carbaldehyde is reacted with propargylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated purification systems can be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as a cognitive enhancer and monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)prop-2-yn-1-amine involves its interaction with monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which can enhance cognitive functions and provide neuroprotective effects. The compound’s structure allows it to bind to the active site of the enzymes, preventing the breakdown of monoamines.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A similar compound with an additional methyl group on the amine nitrogen.
N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives: Various derivatives with different substituents on the furan ring or the prop-2-yn-1-amine moiety.
Uniqueness
This compound is unique due to its specific structure that allows it to act as a monoamine oxidase inhibitor with potential cognitive-enhancing properties. Its ability to modulate monoaminergic systems distinguishes it from other similar compounds that may not have the same level of efficacy or specificity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZVALUILSOXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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